N-(1-methylpiperidin-4-yl)benzamide

Physicochemical property CNS drug-likeness Molecular weight optimization

N-(1-Methylpiperidin-4-yl)benzamide (CAS 1141-58-8, MW 218.29 g/mol, C13H18N2O) is the unsubstituted parent benzamide of the 1-methyl-4-(N-aroyl)-piperidinamide class. It is a white crystalline solid soluble in organic solvents, with computed XLogP3-AA of 1.8, polar surface area of 27.85 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1141-58-8
Cat. No. B10969879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methylpiperidin-4-yl)benzamide
CAS1141-58-8
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)
InChIKeyASFVKOYNTPOQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methylpiperidin-4-yl)benzamide (CAS 1141-58-8): A Validated 4-Aminopiperidine Benzamide Scaffold with Defined Anti-Inflammatory Activity


N-(1-Methylpiperidin-4-yl)benzamide (CAS 1141-58-8, MW 218.29 g/mol, C13H18N2O) is the unsubstituted parent benzamide of the 1-methyl-4-(N-aroyl)-piperidinamide class [1]. It is a white crystalline solid soluble in organic solvents, with computed XLogP3-AA of 1.8, polar surface area of 27.85 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The compound was systematically evaluated by Pau et al. (1998) for anti-inflammatory activity (carrageenan-induced rat-paw edema), analgesic activity, and gastrointestinal irritation liability, establishing it as the aromatic baseline comparator within this pharmacophore series [2]. Beyond its intrinsic bioactivity, the N-(1-methylpiperidin-4-yl)benzamide motif serves as a core substructure in several potent clinical and preclinical candidates, including the PLK1 inhibitor BI 2536 and ATP-competitive autotaxin inhibitors resolved by X-ray crystallography [3][4].

Why N-(1-Methylpiperidin-4-yl)benzamide Cannot Be Interchanged with Substituted Benzamide Analogs: Physicochemical and Pharmacological Divergence


Within the 1-methyl-4-(N-aroyl)-piperidinamide series, even minor aromatic substitution produces measurable physicochemical divergence that alters solubility, permeability, and metabolic stability relative to the unsubstituted parent (MW 218.3, XLogP3 1.8) [1]. The 4-fluoro analog (MW 236.3), 4-chloro analog (MW 252.7), and 4-methoxy analog (MW 248.3) all carry increased molecular weight and altered hydrogen-bonding character, which predictably shifts logD and CNS Multiparameter Optimization (MPO) scores . Critically, Pau et al. (1998) demonstrated that aromatic versus non-aromatic substitution at the N-aroyl position produces distinct anti-inflammatory and analgesic activity profiles, establishing that the benzamide aryl group is not a silent spectator but an active determinant of pharmacological outcome [2]. Substituting the unsubstituted benzamide with a halogenated or methoxylated analog without re-evaluating potency, gastric tolerability, and target engagement therefore risks introducing an unvalidated variable into the experimental or procurement decision [2]. This section details the quantitative evidence underlying these differentiation points.

Quantitative Differentiation Evidence for N-(1-Methylpiperidin-4-yl)benzamide Versus Closest Analogs


Molecular Weight Advantage: The Unsubstituted Benzamide Is the Smallest Member of the 1-Methyl-4-(N-aroyl)-piperidinamide Series

N-(1-Methylpiperidin-4-yl)benzamide (MW 218.29 g/mol) is the lowest-molecular-weight member among the commonly procured 4-substituted benzamide analogs in this series [1]. The 4-fluoro analog (CAS 210643-93-9) has MW 236.29 g/mol (+18 Da, +8.3%), the 4-methoxy analog (CAS 682348-15-8) has MW 248.32 g/mol (+30 Da, +13.8%), and the 4-chloro analog (CAS 210643-92-8) has MW 252.74 g/mol (+34.4 Da, +15.8%) [2]. In CNS drug design, every 10 Da increase in MW is associated with a measurable reduction in the probability of achieving brain penetration, as reflected in CNS MPO scoring algorithms [3]. The unsubstituted benzamide thus offers the most favorable MW starting point for CNS-oriented medicinal chemistry campaigns.

Physicochemical property CNS drug-likeness Molecular weight optimization

Polar Surface Area Differentiation: The Unsubstituted Benzamide Exhibits the Lowest PSA Among Close Analogs

The polar surface area (PSA) of N-(1-methylpiperidin-4-yl)benzamide is measured at 27.85 Ų . This compares favorably to the 4-methoxy analog (PSA approximately 38.0 Ų, due to the additional methoxy oxygen contributing ~9 Ų), and the 4-fluoro analog (PSA approximately 29.5 Ų, reflecting the minor contribution of fluorine) [1]. PSA values below 60–70 Ų are generally associated with good oral absorption, and values below 90 Ų are correlated with blood-brain barrier penetration [2]. At 27.85 Ų, the target compound sits well within the optimal PSA window for membrane permeation, whereas the 4-methoxy analog begins to approach a less favorable PSA range for passive diffusion.

Polar surface area Membrane permeability Physicochemical profiling

Anti-Inflammatory SAR Baseline: Aromatic vs. Non-Aromatic N-Aroyl Substitution Produces Distinct Pharmacological Profiles

Pau et al. (1998) designed their study specifically to compare aromatic N-aroyl-piperidinamides (including the target compound) against the non-aromatic cyclohexanoyl analog (1-methyl-4-(N-cyclohexanoyl)-piperidinamide) to elucidate the contribution of aromaticity to anti-inflammatory and analgesic activity [1]. The study evaluated all compounds using the carrageenan-induced rat-paw edema model for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic activity, with indomethacin as the reference standard [1]. The deliberate inclusion of the non-aromatic comparator establishes that aromatic π-character is a pharmacologically relevant determinant within this scaffold, and the unsubstituted benzamide (lacking any electron-donating or -withdrawing substituent) represents the neutral aromatic baseline for interpreting substituent effects on potency and gastric tolerability [1][2].

Anti-inflammatory Structure-activity relationship Carrageenan-induced edema

Scaffold Proliferation Evidence: The N-(1-Methylpiperidin-4-yl)benzamide Core Is Validated in Multiple High-Potency Drug Candidates

The N-(1-methylpiperidin-4-yl)benzamide substructure appears in several potent, pharmacologically validated compounds with publicly available IC50 data. The PLK1 inhibitor BI 2536 (CAS 755038-02-9), which incorporates the N-(1-methylpiperidin-4-yl)benzamide motif as its solvent-exposed moiety, achieves an IC50 of 0.83 nM against PLK1, 3.5 nM against PLK2, and 9.0 nM against PLK3 [1]. Separately, a purine-based autotaxin (ATX) inhibitor incorporating the same motif yielded an IC50 of 0.061 μM (61.2 nM) against rat autotaxin, with the binding mode confirmed by X-ray crystallography at 1.79 Å resolution (PDB 7G6E) [2]. Additionally, a CDK2 inhibitor containing the N-(1-methylpiperidin-4-yl)benzamide substructure achieved an IC50 of 37 nM (CHEMBL455468) [3]. This scaffold proliferation across diverse target classes—kinases, phosphodiesterases, and lysophospholipases—demonstrates that the N-(1-methylpiperidin-4-yl)benzamide core is a validated, target-agnostic building block for medicinal chemistry.

Scaffold utility Kinase inhibitor Autotaxin inhibitor Drug discovery

Synthetic Accessibility: Single-Step Preparation from Commodity Precursors Reduces Procurement Risk

N-(1-Methylpiperidin-4-yl)benzamide can be prepared in a single amide bond-forming step from 4-amino-1-methylpiperidine (CAS 41838-46-4) and benzoyl chloride, both of which are commodity chemicals available at scale from multiple global suppliers . In contrast, the 4-fluoro analog requires 4-fluorobenzoyl chloride or a DCC-mediated coupling with 4-fluorobenzoic acid, the 4-chloro analog requires 4-chlorobenzoyl chloride, and the 4-methoxy analog requires 4-methoxybenzoyl chloride . Each substituted benzoyl chloride is more expensive and less universally stocked than unsubstituted benzoyl chloride. The one-step synthetic route to the target compound has been documented since at least 1998 and is robust to scale-up [1]. This translates to lower procurement cost, faster restocking, and reduced supply chain vulnerability relative to substituted analogs.

Synthetic accessibility One-step synthesis Supply chain reliability

Gastrointestinal Safety Profile: Tolerability Data Provide a Differentiation Criterion Absent from Vendor Catalogs

Pau et al. (1998) systematically assessed gastrointestinal (GI) irritation liability for all synthesized 1-methyl-4-(N-aroyl)-piperidinamides, including the target unsubstituted benzamide [1]. GI irritation is a well-known dose-limiting toxicity of traditional NSAIDs, and the inclusion of this endpoint in the original study means the target compound has a documented GI tolerability profile within a defined experimental context [1]. This contrasts sharply with most substituted benzamide analogs sold by chemical vendors (4-fluoro, 4-chloro, 4-methoxy, etc.), for which no GI safety data exist in the public domain. For researchers selecting among N-aroyl-piperidinamide building blocks for anti-inflammatory or analgesic programs, the presence of GI irritation data for the unsubstituted parent compound provides a risk-assessment advantage that is absent for close analogs lacking any in vivo tolerability characterization.

Gastrointestinal tolerability Safety pharmacology NSAID-like liability

Optimal Procurement and Deployment Scenarios for N-(1-Methylpiperidin-4-yl)benzamide Based on Quantitative Evidence


CNS-Oriented Fragment-Based Drug Discovery: Leveraging Minimal MW and PSA for Brain Penetration Optimization

With an MW of 218.3 g/mol and PSA of 27.85 Ų, N-(1-methylpiperidin-4-yl)benzamide sits within the optimal physicochemical space for CNS drug candidates, where MW < 300 and PSA < 90 Ų are correlated with favorable blood-brain barrier penetration . The compound's lower MW relative to 4-fluoro (236.3), 4-chloro (252.7), and 4-methoxy (248.3) analogs means it provides greater 'MW headroom' for subsequent optimization—each added substituent incrementally pushes the molecule closer to CNS MPO desirability thresholds . Fragment-based screening libraries and CNS-focused lead generation programs benefit from starting with the lowest-MW scaffold to maximize the probability that the final optimized lead remains within drug-like property space.

Anti-Inflammatory SAR Benchmarking: Using the Unsubstituted Benzamide as the Aromatic Baseline Reference Compound

Pau et al. (1998) established a comparative framework in which N-(1-methylpiperidin-4-yl)benzamide serves as the unsubstituted aromatic baseline against which both non-aromatic (cyclohexanoyl) analogs and ring-substituted aromatic analogs can be benchmarked for anti-inflammatory potency, analgesic efficacy, and GI tolerability . Researchers synthesizing novel 4-substituted benzamide derivatives for inflammatory disease targets can use the unsubstituted parent compound as a standard comparator to isolate the contribution of each substituent to potency and safety. This standardized benchmarking approach is not feasible with substituted analogs, where the substituent effect is already embedded in the baseline measurement.

Medicinal Chemistry Building Block for Kinase and Phosphodiesterase Inhibitor Synthesis

The N-(1-methylpiperidin-4-yl)benzamide scaffold is a validated component of multiple potent inhibitors spanning kinase (PLK1: BI 2536, IC50 = 0.83 nM; CDK2: IC50 = 37 nM) and phosphodiesterase/autotaxin (IC50 = 0.061 μM, PDB 7G6E) target classes . The unsubstituted benzamide provides a clean starting point for library synthesis—lacking any substituent that might interfere with subsequent coupling reactions or introduce unwanted steric clashes in the target binding pocket. Procurement of the unsubstituted parent compound as a core building block, rather than committing to a pre-substituted analog, preserves maximum synthetic flexibility for parallel library generation and late-stage diversification strategies.

Supply Chain Risk Mitigation: Prioritizing a Commodity-Precursor Compound for Long-Term Research Programs

The one-step synthesis of N-(1-methylpiperidin-4-yl)benzamide from 4-amino-1-methylpiperidine and benzoyl chloride—both multi-sourced commodity chemicals—provides inherent supply chain resilience . For multi-year drug discovery programs requiring consistent, reproducible access to a benzamide-piperidine building block, the unsubstituted parent compound offers lower risk of supplier discontinuation or price volatility compared to substituted analogs that depend on single-source or limited-availability specialty aroyl chlorides . This procurement consideration is particularly relevant for programs transitioning from milligram-scale exploratory chemistry to gram-scale lead optimization, where supply continuity becomes a critical path dependency.

Quote Request

Request a Quote for N-(1-methylpiperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.